Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-
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Overview
Description
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the family of indeno[2,1-b]pyrans. These compounds are known for their unique structural features and potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure consists of a fused indene and pyran ring system, with methyl and phenyl substituents at specific positions, contributing to its distinct chemical properties.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1,3-diketone with an indene derivative in the presence of a strong acid can yield the desired indeno[2,1-b]pyran compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indeno[2,1-b]pyran ring system.
Scientific Research Applications
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound’s photochromic properties make it useful in the development of smart materials and coatings that change color in response to light.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be compared with other similar compounds such as:
Indeno[2,1-b]pyran, 4,9-dimethyl-2-(2-naphthalenyl)-: This compound has a naphthalenyl substituent instead of a phenyl group, which can affect its chemical and physical properties.
Indeno[2,1-b]oxine, 2-phenyl-: This compound has an oxine ring instead of a pyran ring, leading to different reactivity and applications.
The uniqueness of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in scientific research and industry.
Properties
CAS No. |
62096-52-0 |
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Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4,9-dimethyl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-12H,1-2H3 |
InChI Key |
NPJQXSKEWQSNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C |
Origin of Product |
United States |
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